molecular formula C26H21N5O B339396 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE

Cat. No.: B339396
M. Wt: 419.5 g/mol
InChI Key: BDQKMYUBYGRPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety and a phthalonitrile core

Properties

Molecular Formula

C26H21N5O

Molecular Weight

419.5 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-cyclohexylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H21N5O/c27-16-20-14-25(31-24-9-5-4-8-23(24)29-30-31)26(15-21(20)17-28)32-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h4-5,8-15,18H,1-3,6-7H2

InChI Key

BDQKMYUBYGRPAT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrous acid.

    Attachment to Phthalonitrile Core: The benzotriazole moiety is then attached to a phthalonitrile core through nucleophilic substitution reactions.

    Introduction of Cyclohexylphenoxy Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions could target the nitrile groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

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